REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH3:8])(=[O:5])/[CH:2]=[CH:3]/[CH3:4].[C:9]([O-])(=O)/C=C/C.CC1CC1C([O-])=O>CS(C)=O>[CH3:4][CH:3]1[CH2:9][CH:2]1[C:1]([O:6][CH2:7][CH3:8])=[O:5]
|
Name
|
|
Quantity
|
1.31 L
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)(=O)OCC
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)(=O)[O-]
|
Name
|
2-methylcyclo-propanecarboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1C(C1)C(=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
17.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(about 20-24 h)
|
Duration
|
22 (± 2) h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is split into two equal (8.5 L) portions for work-up
|
Type
|
ADDITION
|
Details
|
each portion is treated
|
Type
|
ADDITION
|
Details
|
Methyl t-butyl ether (MTBE, 6 L) is added
|
Type
|
TEMPERATURE
|
Details
|
the biphasic mixture is cooled to 15° C. before the dropwise addition of water (6 L) over about 45 min
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 23° C
|
Type
|
CUSTOM
|
Details
|
After the phases are separated
|
Type
|
WASH
|
Details
|
the organic phase is washed twice with 10% brine
|
Type
|
CUSTOM
|
Details
|
and the solvent is gently removed under vacuum (400 mbar, bath temperature 35° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1C(C1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 kg | |
YIELD: PERCENTYIELD | 26.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |